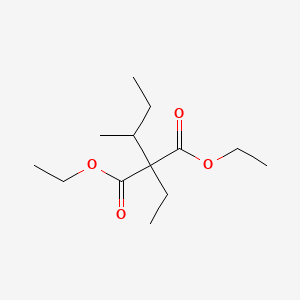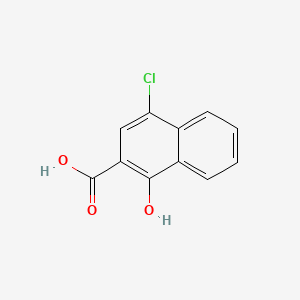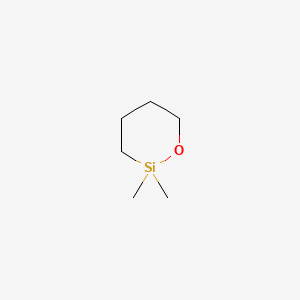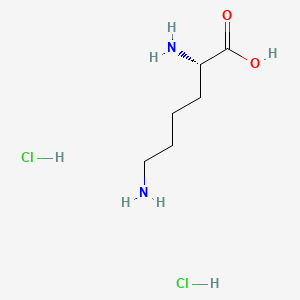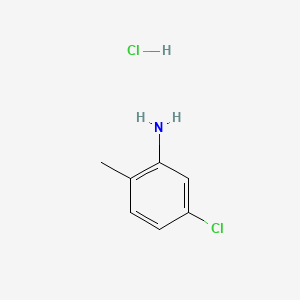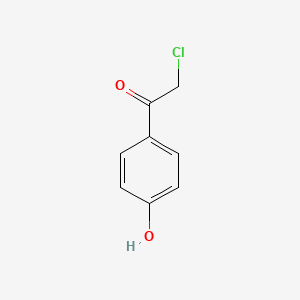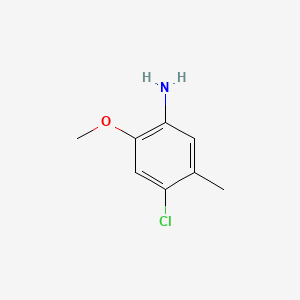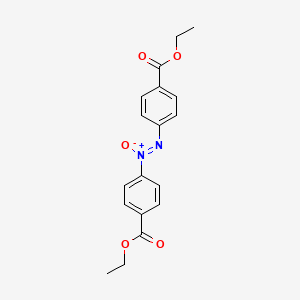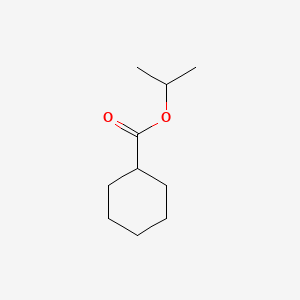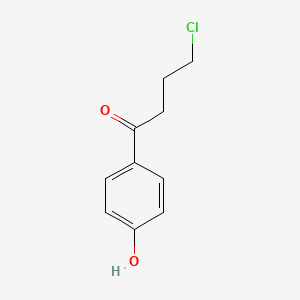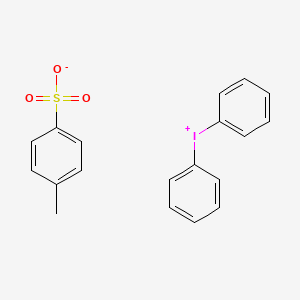
Diphenyliodonium-p-Toluolsulfonat
Übersicht
Beschreibung
Diphenyliodonium p-toluenesulfonate is an organoiodine compound widely used as a photoinitiator and photoacid generator. It is known for its ability to generate reactive species upon exposure to light, making it valuable in various photochemical applications. The compound has the molecular formula (C6H5)2IC6H4(SO3)CH3 and a molecular weight of 452.31 g/mol .
Wissenschaftliche Forschungsanwendungen
Diphenyliodonium p-toluenesulfonate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Diphenyliodonium p-toluenesulfonate is primarily used as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate reactions, such as polymerization .
Mode of Action
The mode of action of Diphenyliodonium p-toluenesulfonate involves its role as a photoacid generator . Upon exposure to light, it generates acid, initiating a chemical reaction . This process is commonly used in the field of photolithography and photoresist technologies .
Biochemical Pathways
It is known that the compound plays a crucial role in the photopolymerization of acrylates . The generation of acid upon light exposure leads to a series of reactions resulting in the hardening (polymerization) of the material .
Result of Action
The primary result of the action of Diphenyliodonium p-toluenesulfonate is the initiation of polymerization reactions upon exposure to light . This is particularly useful in the production of various polymers and resins, where the compound’s ability to generate acid upon light exposure leads to the hardening of the material .
Action Environment
The efficacy and stability of Diphenyliodonium p-toluenesulfonate are influenced by environmental factors such as light and temperature . Its function as a photoinitiator requires the presence of light, and its stability can be affected by temperature, as indicated by its melting point of 188-191 °C . Therefore, it is typically stored and used under controlled conditions to ensure its effectiveness .
Biochemische Analyse
Biochemical Properties
Diphenyliodonium p-toluenesulfonate plays a crucial role in biochemical reactions as a cationic photoinitiator and photoacid generator. It interacts with various enzymes, proteins, and other biomolecules, facilitating photopolymerization and other photochemical processes. The compound’s ability to generate acid upon exposure to light makes it valuable in initiating polymerization reactions. It interacts with enzymes such as phenol 2-monooxygenase and catechol 1,2-dioxygenase, which are involved in the degradation of aromatic compounds .
Cellular Effects
Diphenyliodonium p-toluenesulfonate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s photoinitiating properties can lead to the generation of reactive oxygen species (ROS), which can impact cellular redox states and induce oxidative stress. This, in turn, can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diphenyliodonium p-toluenesulfonate involves its ability to act as a cationic photoinitiator and photoacid generator. Upon exposure to light, the compound undergoes photolysis, generating reactive intermediates that can initiate polymerization reactions. These intermediates can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate acid upon photolysis is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenyliodonium p-toluenesulfonate can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its photoinitiating efficiency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being noted .
Dosage Effects in Animal Models
The effects of Diphenyliodonium p-toluenesulfonate vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as initiating polymerization reactions without causing significant toxicity. At higher dosages, toxic or adverse effects may be observed, including oxidative stress and cellular damage. Threshold effects have been noted, with specific dosages required to achieve desired outcomes without causing harm .
Metabolic Pathways
Diphenyliodonium p-toluenesulfonate is involved in various metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as phenol 2-monooxygenase and catechol 1,2-dioxygenase, which play roles in the breakdown of aromatic compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Diphenyliodonium p-toluenesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to generate acid upon photolysis can also influence its distribution and transport within cells .
Subcellular Localization
The subcellular localization of Diphenyliodonium p-toluenesulfonate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The compound’s activity and function can be affected by its localization, with specific subcellular compartments providing the necessary environment for its photoinitiating properties to be effective .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenyliodonium p-toluenesulfonate can be synthesized through the reaction of [hydroxy(tosyloxy)iodo]benzene with benzene. The reaction typically involves the use of an oxidizing agent to facilitate the formation of the iodonium salt .
Industrial Production Methods: In industrial settings, the production of diphenyliodonium p-toluenesulfonate often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyliodonium p-toluenesulfonate undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to light, it decomposes to generate reactive species such as radicals and cations.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodonium group is replaced by a nucleophile.
Common Reagents and Conditions:
Photochemical Reactions: Typically involve ultraviolet or visible light irradiation in the presence of a photosensitizer.
Substitution Reactions: Often carried out in the presence of nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Photochemical Reactions: Generate radicals and cations that can initiate polymerization or other radical-mediated processes.
Substitution Reactions: Yield substituted aromatic compounds depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Diphenyliodonium triflate
- Diphenyliodonium hexafluorophosphate
- Triphenylsulfonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Comparison: Diphenyliodonium p-toluenesulfonate is unique due to its specific anion (p-toluenesulfonate), which can influence its solubility and reactivity compared to other iodonium salts. For instance, diphenyliodonium triflate and hexafluorophosphate have different anions that may affect their performance in photochemical applications. The choice of iodonium salt often depends on the desired properties and specific application requirements .
Eigenschaften
IUPAC Name |
diphenyliodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIKAXKFQJWKCV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90212135 | |
| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-66-9 | |
| Record name | Iodonium, diphenyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyliodonium p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


